molecular formula C8H14O3 B046372 Tert-butyl acetoacetate CAS No. 1694-31-1

Tert-butyl acetoacetate

Cat. No.: B046372
CAS No.: 1694-31-1
M. Wt: 158.19 g/mol
InChI Key: JKUYRAMKJLMYLO-UHFFFAOYSA-N
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Description

Tert-butyl acetoacetate (CAS 1694-31-1) is a β-ketoester with the molecular formula C₈H₁₄O₃. It is widely used in organic synthesis, particularly as a reagent for transacetoacetylation, cyclization, and multicomponent reactions due to its stability, commercial availability, and mild reaction conditions . Its structure features a tert-butyl ester group, which confers steric bulk and enhances stability compared to other acetoacetate esters. Industrial applications include its use in synthesizing pharmaceuticals, polymers, and heterocyclic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl acetoacetate can be synthesized through the transesterification of acetoacetic esters with tert-butyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid. The process can be summarized as follows:

    Reactants: Acetoacetic ester (e.g., methyl acetoacetate) and tert-butyl alcohol.

    Catalyst: Sulfuric acid.

    Reaction Conditions: The reaction is carried out under reflux conditions to facilitate the ester exchange.

Industrial Production Methods: In an industrial setting, this compound is produced by the reaction of ketene with tert-butyl alcohol in the presence of a catalyst. The reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Transesterification: Tert-butyl acetoacetate undergoes transesterification reactions with various alcohols to form different acetoacetate esters.

    Acetoacetylation: It is used as an acetoacetylating reagent for hydroxyl-bearing polymers, such as polyesters and acrylics.

    Condensation Reactions: It can participate in condensation reactions to form β-keto amides and other derivatives.

Common Reagents and Conditions:

    Reagents: Alcohols, amines, and other nucleophiles.

    Conditions: Reactions are typically carried out under mild conditions with or without the presence of a catalyst.

Major Products:

    Acetoacetate Esters: Formed through transesterification.

    Acetoacetamides: Formed through condensation with amines.

    β-Keto Esters: Formed through various condensation reactions.

Scientific Research Applications

Synthesis of Acetoacetic Acid Derivatives

Tert-butyl acetoacetate is frequently employed for the transacetoacetylation process, which allows for the preparation of various acetodacetic acid derivatives. This method is advantageous due to its efficiency and ability to yield diverse products under mild conditions. For instance, Witzeman and Nottingham demonstrated its use in synthesizing a range of acetodacetic acid derivatives through reactions with different nucleophiles, highlighting its synthetic versatility .

Polymer Chemistry

In polymer chemistry, t-BAA is utilized for the synthesis of acetoacetyl-functional resins . The acetoacetyl group enhances the adhesion properties of coatings on metallic substrates and improves corrosion resistance. The incorporation of t-BAA into polymer chains results in lower viscosity solutions, facilitating higher solid content formulations in coatings .

Table 1: Properties of Acetoacetylated Resins

PropertyDescription
Adhesion to MetalsExcellent due to metal chelation
ViscosityReduced due to increased chain separation
Cross-linking CapabilitiesReacts with conventional cross-linkers
Ambient Temperature Cross-linkingFacilitated through Michael reactions

Pharmaceutical Applications

This compound plays a significant role in pharmaceutical research. It has been used as a precursor in the synthesis of various biologically active compounds, including selective L-type calcium channel blockers. The compound's ability to undergo transformations makes it suitable for developing new therapeutic agents .

Organic Synthesis

The compound is also integral in organic synthesis pathways involving Knoevenagel condensation and other transformations that lead to complex molecular architectures. For example, its reaction with phthalic anhydride yields intermediates useful in synthesizing indene derivatives, showcasing its utility in creating structurally diverse compounds .

Case Study: Synthesis of Indene Derivatives

In a study published by Chechulina et al., this compound was reacted with phthalic anhydride under mild conditions, resulting in high yields of indene derivatives. This reaction was highlighted for its regioselectivity and efficiency, demonstrating t-BAA's role as a crucial synthetic intermediate .

Case Study: Development of Coatings

Research conducted by Eastman Chemical Company illustrated how t-BAA can be utilized to develop low-viscosity coatings that maintain desirable properties while improving application performance. The study emphasized the compound's ability to facilitate ambient temperature cross-linking reactions, making it valuable for formulating advanced coating systems .

Mechanism of Action

Mechanism: The primary mechanism of action of tert-butyl acetoacetate involves its role as an acetoacetylating agent. It reacts with hydroxyl and amine groups to form acetoacetate esters and amides, respectively. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic attack by the hydroxyl or amine group.

Molecular Targets and Pathways:

    Enolate Formation: The formation of the enolate intermediate is a key step in its reactivity.

    Nucleophilic Attack: The enolate intermediate undergoes nucleophilic attack by hydroxyl or amine groups, leading to the formation of acetoacetate derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity in Transacetoacetylation

Tert-butyl acetoacetate outperforms methyl, ethyl, and isopropyl acetoacetates in transacetoacetylation reactions. Its tert-butyl group stabilizes the intermediate, enabling efficient reactions under mild conditions. In contrast, ethyl acetoacetate often produces mixtures of products due to competing side reactions . For example, in the synthesis of 6-methyl uracil, this compound achieved a 70% yield, whereas ethyl acetoacetate resulted in a 1:0.6 mixture of desired and undesired isomers .

Steric and Electronic Effects

The tert-butyl group’s steric bulk influences reaction pathways and selectivity. For instance:

  • Palladium-catalyzed substitutions : Methyl acetoacetate reacts faster (85% yield) but generates diene byproducts. This compound reacts slower, with moderate diene formation, due to hindered access to the active site .
  • Biginelli reaction : The tert-butyl ester’s steric bulk facilitates isolation of open-chain intermediates, whereas electron-deficient analogs (e.g., CF₃) yield hexahydropyrimidines .
  • Cycloadditions : Iso-butyl acetoacetate, being less hindered, enables solvent-free reactions at lower temperatures compared to tert-butyl analogs .

Commercial Viability

This compound is cost-effective and widely available, making it preferred for industrial-scale syntheses. Methyl and ethyl esters, while cheaper, lack comparable stability and selectivity .

Application-Specific Performance

Compound Key Advantages Limitations Example Application (Yield/Outcome) References
Tert-butyl High stability, mild conditions, commercial availability Slower reaction rates in some catalytic systems 6-Methyl uracil synthesis (70%) [3, 4, 9]
Methyl Fast reaction kinetics Prone to diene byproducts; lower stability Vinyl phosphonate synthesis (85%) [9, 15]
Ethyl Low cost Side reactions in cyclization (e.g., isomer mixtures) Attempted uracil synthesis (1:0.6 isomer ratio) [4, 8]
Iso-butyl Reduced steric hindrance for low-temperature reactions Limited commercial availability Solvent-free cycloadditions [11]
Benzyl High selectivity in 1,6-additions (>95:5 E/Z) Higher cost and niche applications Olefin synthesis (80% yield) [10]
Diketene High reactivity Explosive polymerization risk; unstable storage Unsuitable for large-scale synthesis [4]

Research Findings and Trends

Recent studies highlight this compound’s versatility:

  • Pharmaceutical synthesis : Used in stereoselective Mannich reactions for chiral intermediates .
  • Polymer chemistry : Key for synthesizing water-soluble cellulose acetoacetates with tunable properties .
  • Green chemistry : Effective in catalyst-free multicomponent reactions, though substrate scope varies .

Biological Activity

Tert-butyl acetoacetate (t-BAA) is an important organic compound with diverse applications in the fields of chemistry, pharmaceuticals, and agriculture. Its biological activity has garnered interest due to its reactivity and potential therapeutic applications. This article explores the biological activity of t-BAA, highlighting its mechanisms, applications, and relevant research findings.

  • Molecular Formula: C₈H₁₄O₃
  • Molecular Weight: 158.2 g/mol
  • CAS Number: 1694-31-1
  • Appearance: Colorless liquid

This compound is a stable compound under normal conditions and is reactive due to the presence of both an acetoacetate and a tert-butyl group, making it a versatile reagent in organic synthesis.

1. Reactivity in Organic Synthesis

This compound is widely utilized as an acetoacetylating agent. It reacts with alcohols and amines to form acetoacetates and acetoacetamides, respectively. This reactivity is significantly higher than that of its methyl or ethyl analogs, making it a preferred choice in synthetic organic chemistry .

2. Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of t-BAA. A study involving the synthesis of a charge-transfer complex from t-BAA showed effective antimicrobial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) bacteria using the disc diffusion method. The results indicated that t-BAA could serve as a promising candidate for developing new antimicrobial agents .

Case Study: Antimicrobial Properties

In a study investigating the antimicrobial activity of t-BAA derivatives, researchers synthesized a complex using 1-chloro-2,4-dinitrobenzene and pyridine. The resulting compound exhibited significant inhibition zones against tested bacteria, suggesting that modifications to t-BAA can enhance its biological efficacy.

CompoundTest OrganismInhibition Zone (mm)Reference
t-BAAStaphylococcus aureus15
t-BAAE. coli12

Applications in Pharmaceuticals

This compound's role as an intermediate in pharmaceutical synthesis is notable. It is used to produce various bioactive compounds through reactions such as:

  • Mannich Reactions: Highly enantioselective Mannich reactions using t-BAA have produced benzothiazole β-keto ester derivatives with yields up to 99% and enantioselectivities reaching 98% .
  • Synthesis of Anticancer Agents: Research indicates that t-BAA can be modified to yield compounds with potential anticancer activity, particularly through asymmetric reduction processes .

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of tert-butyl acetoacetate relevant to laboratory handling?

tert-Butyl acetoacetate is a liquid with a boiling point of 71–72°C (at 11 mmHg), a melting point of -38°C, and a density of 0.954 g/mL at 25°C. It is sparingly soluble in water (9 g/L) but miscible with organic solvents like ethanol and DMSO. Its flash point is 66°C (closed cup), necessitating storage in flame-resistant containers. Refractive index (n²⁰/D) is 1.42, and purity for reagent-grade material typically exceeds 95–98% .

Q. How is this compound utilized as an acetylating reagent in organic synthesis?

The compound serves as a highly reactive acetylating agent due to its electron-withdrawing tert-butoxy group, which enhances the electrophilicity of the acetyl group. It is 15–20 times more reactive than methyl or ethyl acetoacetate analogs in nucleophilic substitution reactions. For example, it efficiently acetylates amines, alcohols, and thiols under mild conditions, often requiring no catalyst .

Q. What are common synthetic routes for preparing this compound derivatives?

A standard method involves condensation with aromatic aldehydes in ethanol using methylamine as a catalyst (1:2 molar ratio of aldehyde to acetoacetate). The reaction proceeds via a Knoevenagel-like mechanism, yielding β-keto esters that crystallize upon cooling. Recrystallization from ethanol or DMSO ensures purity (>95% by TLC) .

Advanced Research Questions

Q. How can reaction conditions be optimized for enantioselective Mannich reactions using this compound?

High enantioselectivity (up to 99% ee) is achieved using squaramide-based organocatalysts (5–10 mol%) in dichloromethane at -20°C. The tert-butyl ester’s steric bulk minimizes side reactions, while the catalyst’s hydrogen-bonding network stabilizes transition states. Reaction progress is monitored via chiral HPLC to resolve diastereomers .

Q. What mechanistic insights explain this compound’s role in synthesizing cellulose acetoacetate (CAA)?

CAA is synthesized via transesterification of cellulose with tert-butyl acetoacetate under acidic conditions. The tert-butyl group acts as a leaving group, facilitating nucleophilic attack by cellulose hydroxyls. The resulting CAA retains reactive methylene and ketone groups, enabling post-functionalization (e.g., Michael additions or crosslinking) for materials science applications .

Q. How do discrepancies in reported solubility and purity data impact experimental reproducibility?

Discrepancies arise from measurement methods (e.g., GC vs. elemental analysis) and batch variability. For example, water solubility ranges from 9 g/L (gravimetric) to "slightly soluble" (qualitative). Researchers should validate purity via ¹H NMR (integrating acetyl peaks at δ 2.2–2.4 ppm) and use freshly distilled batches for moisture-sensitive reactions .

Q. What strategies mitigate side reactions in diazo transfer reactions involving this compound?

Phase-transfer conditions (e.g., tosyl azide, tetrabutylammonium bromide) in pentane reduce competing hydrolysis. The diazo intermediate (tert-butyl diazoacetate) is stabilized at low temperatures (-78°C) and used in situ for cyclopropanation or C–H insertion reactions. Excess tert-butyl hydroperoxide (10% in toluene) minimizes oxidative degradation .

Q. How does this compound enhance the synthesis of tert-butyl esters from carboxylic acids?

The compound acts as a tert-butoxy donor in the presence of catalytic acid (e.g., H₂SO₄). Heating carboxylic acids with excess tert-butyl acetoacetate at 50–60°C under reflux (in pressure-safe glassware) generates tert-butyl esters via transesterification. Byproducts (e.g., acetone, CO₂) are non-toxic, simplifying purification .

Q. Safety and Compliance

Q. What safety protocols are critical when handling this compound?

Use NIOSH/CEN-approved respirators (OV/AG/P99 filters) for vapor exposure and nitrile gloves to prevent dermal absorption. In case of eye contact, rinse with water for 15 minutes. Store in well-ventilated areas away from oxidizers. Note that chronic exposure may induce sensitization; periodic allergist evaluations are recommended for lab personnel .

Q. How should researchers address conflicting carcinogenicity classifications for this compound?

While IARC, NTP, and OSHA do not classify it as carcinogenic, impurities (e.g., residual diketene) may pose risks. Conduct GC-MS analysis to verify purity and adhere to ALARA (As Low As Reasonably Achievable) exposure limits. Material Safety Data Sheets (MSDS) from suppliers like Sigma-Aldrich provide hazard-specific guidance .

Properties

IUPAC Name

tert-butyl 3-oxobutanoate
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InChI

InChI=1S/C8H14O3/c1-6(9)5-7(10)11-8(2,3)4/h5H2,1-4H3
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InChI Key

JKUYRAMKJLMYLO-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(=O)CC(=O)OC(C)(C)C
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Molecular Formula

C8H14O3
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DSSTOX Substance ID

DTXSID4044402
Record name tert-Butyl 3-oxobutanoate
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Molecular Weight

158.19 g/mol
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Physical Description

Colorless odorless liquid; [Eastman Chemical MSDS]
Record name tert-Butyl acetoacetate
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CAS No.

1694-31-1
Record name tert-Butyl acetoacetate
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Synthesis routes and methods I

Procedure details

A mixture of 1 equivalent of methyl acetoacetate, 1 equivalent of tertiary butyl alcohol and 100 mg of sulfated tin oxide catalyst prepared according to example 1, in 20 ml of toluene was heated to 110° C. in a two necked round bottom flask provided with a distillation condenser to remove methanol. The reaction was monitored by thin layer chromatography (TLC). After completion of the reaction (about 6 hours), the catalyst was filtered and the filtrate was concentrated and chromatographed on a silica gel column (95% petroleum ether and 5% ethyl acetate) to afford t-butyl acetoacetate as a viscous colorless liquid in 50% yield.
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sulfated tin oxide
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100 mg
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20 mL
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Synthesis routes and methods II

Procedure details

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O=[Sn]
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Synthesis routes and methods III

Procedure details

To a mixture of tert-butyl alcohol [74.1 g] and 4-(dimethylamino)pyridine [0.61 g] was added dropwise diketene [84.1 g] at 50° to 60° C. in the course of one hour while stirring. The stirring was continued for one further hour at 30° to 50° C. to obtain a colorless and clear reaction mixture, which was subjected to distillation under reduced pressure (b.p. 85° C./20 mmHg) to yield tert-butyl 3-oxobutyrate [156 g] as an oily product. The yield was 98.6%. NMR(CDCl3): δ3.34(2H,s), 2.25(3H,s), 1.47(9H,s)ppm .
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84.1 g
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74.1 g
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0.61 g
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Synthesis routes and methods IV

Procedure details

To tert-butyl alcohol [79 g (1.07 mol.)] heated at 80° to 85° C. was added, while stirring, anhydrous sodium acetate [0.4 g (4.8 mmol.)]. To the mixture was then added dropwise diketene [96 g (1.14 mol.)] in the course of 2.5 hours. During the initial 15 minutes, the addition was carried out at 60° to 70° C., then while heating up to 110° to 115° C. After the dropwise addition of diketene, the resulting blackish brown reaction mixture was stirred for further 30 minutes, immediately followed by distillation under reduced pressure to afford tert-butyl 3-oxobutyrate, b.p. 85° C./20mmHg. The yield was 135 g (80%).
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79 g
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0.4 g
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96 g
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Synthesis routes and methods V

Procedure details

Sucrose and glycerin acetoacetates were prepared using 2,2,6-trimethyl-4H-1,3-dioxan-4-one (structure below) as a starting material. A 2 L flask equipped with a Dean-Stark trap, reflux condenser and thermometer, was charged with 100.3 g of sucrose and 335 g of 2,2,6-trimethyl-4H-1,3-dioxan-4-one (TDO). The reaction mixture was brought to 96° C. at which point the evolution of acetone commenced. Acetone was collected over the next 1.5 hours until distillation stopped. The quantity of acetone collected showed that ˜98 mol % of the available hydroxyl groups had reacted. The product was then tested as per the material obtained from the t-butyl acetoacetate synthesis. It per formed the same according to the previous Examples. This synthetic route provides for synthesis of the product at lower temperature and at higher conversion levels.
[Compound]
Name
2,2,6-trimethyl-4H-1,3-dioxan-4-one
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sucrose
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100.3 g
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2,2,6-trimethyl-4H-1,3-dioxan-4-one
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335 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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